4-Fluorophenol-d5
Description
Properties
CAS No. |
1219804-93-9 |
|---|---|
Molecular Formula |
C6H5FO |
Molecular Weight |
117.134 |
IUPAC Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-fluorobenzene |
InChI |
InChI=1S/C6H5FO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D/hD |
InChI Key |
RHMPLDJJXGPMEX-HXRFYODMSA-N |
SMILES |
C1=CC(=CC=C1O)F |
Synonyms |
4-Hydroxyphenyl Fluoride-d5; NSC 10295-d5; p-Fluorophenol-d5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorophenol-d5 can be synthesized through the fluorination of phenol-d5. The process involves dissolving phenol-d5 in a suitable solvent, followed by the addition of an oxidizing agent such as hydrogen peroxide or benzoyl peroxide, and a fluorinating agent like hydrogen fluoride gas or boron trifluoride. The reaction is typically carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenol-d5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to hydroquinone or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone and other reduced forms.
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Research
Antiviral Properties
4-Fluorophenol-d5 has been investigated for its potential antiviral properties. A study highlighted that compounds related to fluorinated phenols exhibit broad-spectrum activity against several RNA viruses, including influenza viruses. The structural modifications provided by the fluorine atom can enhance the efficacy of nucleoside analogs like 4'-fluorouridine, which is crucial for developing antiviral therapies .
Drug Metabolism Studies
The presence of deuterium in this compound allows researchers to trace metabolic pathways and investigate drug interactions more effectively. Deuterated compounds are particularly useful in pharmacokinetics as they can provide insights into the metabolism of drugs without altering their biological activity significantly .
Environmental Applications
Pollution Studies
The stability and reactivity of this compound make it a suitable candidate for studying environmental pollutants. Its behavior can be monitored in various conditions, helping scientists understand the degradation pathways of phenolic compounds in ecosystems. This is particularly important for assessing the impact of industrial waste on water quality and developing remediation strategies .
Analytical Chemistry
NMR Spectroscopy
The use of deuterated solvents like this compound enhances Nuclear Magnetic Resonance (NMR) spectroscopy analyses by reducing background noise from hydrogen signals. This leads to clearer spectra and improved resolution, facilitating the identification and quantification of compounds in complex mixtures .
Mass Spectrometry
In mass spectrometry, deuterated compounds serve as internal standards that assist in quantifying analytes with high precision. The isotopic labeling provided by this compound allows for accurate comparisons and enhances the reliability of quantitative analyses .
Case Studies
Mechanism of Action
The mechanism of action of 4-Fluorophenol-d5 involves its interaction with various molecular targets and pathways. For instance, in enzymatic reactions, the deuterium atoms can influence the reaction kinetics and provide insights into the reaction mechanism. The compound can undergo defluorination by enzymes such as cytochrome P450, leading to the formation of hydroquinone and other metabolites .
Comparison with Similar Compounds
Key Observations :
- Isotopic Effects: The deuterium in this compound increases its molecular weight by ~5 g/mol compared to non-deuterated analogs, reducing vibrational frequencies and enhancing stability in tracer studies .
- Substituent Position: Ortho-substituted o-fluorophenol has a lower melting point (16.1°C) compared to para-substituted 4-fluorophenol (48–50°C) due to steric hindrance affecting crystal packing .
- Functional Groups: Amino and chlorine substituents (e.g., 5-Amino-2,4-difluorophenol) increase molecular weight and alter polarity, influencing solubility and reactivity .
Research Findings
- Deuterium Labeling: Studies highlight this compound’s utility in quantifying phenolic metabolites in environmental samples via liquid chromatography-mass spectrometry (LC-MS) .
- Comparative Reactivity: Fluorophenols exhibit lower acidity (pKa ~9.9) compared to chlorophenols (pKa ~8.1), influencing their behavior in nucleophilic substitution reactions .
Biological Activity
4-Fluorophenol-d5 is a deuterated derivative of 4-fluorophenol, where five hydrogen atoms are replaced with deuterium. This modification enhances its utility in various biological and chemical studies due to the unique properties imparted by deuterium, such as kinetic isotope effects. The compound is recognized for its applications in metabolic studies, drug metabolism research, and synthetic organic chemistry.
- Molecular Formula : C₆D₅FO
- Molecular Weight : Approximately 117.13 g/mol
- Structure : Contains a hydroxyl group (-OH) attached to a para-fluorinated aromatic ring, which influences its reactivity and interaction with biological systems.
Metabolic Studies
This compound is employed in metabolic studies to trace the pathways of phenolic compounds within biological systems. Its isotopic labeling allows researchers to monitor metabolic transformations and elucidate reaction mechanisms involving phenolic compounds.
Pharmacological Research
The compound is utilized in pharmacokinetics and drug metabolism studies. Its ability to undergo various metabolic transformations—such as oxidation to quinones or reduction to hydroquinone—makes it a valuable tool for understanding drug interactions and the metabolic fate of phenolic compounds in vivo.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
Case Study 1: Metabolic Pathway Tracing
A study utilized this compound as a tracer in metabolic pathways involving phenolic compounds. The results demonstrated that the compound could effectively label metabolites, allowing for detailed tracking of biochemical transformations in liver microsomes.
Case Study 2: Drug Interaction Studies
In pharmacokinetic studies, this compound was used to assess the metabolism of various drugs. The presence of deuterium altered the metabolic pathways observed, providing critical data on how modifications to drug structures can influence their biotransformation.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₆D₅FO |
| Molecular Weight | 117.13 g/mol |
| Key Applications | Metabolic studies, drug metabolism research |
| Metabolic Transformation | Products Formed |
|---|---|
| Oxidation | Quinones |
| Reduction | Hydroquinone |
| Substitution | Various substituted phenols |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-Fluorophenol-d5, and how do reaction conditions influence isotopic purity?
- Methodological Answer : Deuterated compounds like this compound are typically synthesized via acid- or base-catalyzed H/D exchange using deuterated solvents (e.g., D₂O or DCl/D₂O mixtures). Isotopic purity (>98%) is achieved by optimizing reaction time, temperature, and catalyst concentration . For example, refluxing 4-Fluorophenol in D₂O with a catalytic amount of NaOD at 80°C for 24 hours yields high deuteration efficiency. Post-synthesis, purity is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Methodological Answer : Key techniques include:
- ¹H/²H NMR : Absence of proton signals in aromatic regions confirms deuteration.
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matches the theoretical [M+H]+ for C₆D₅FOH.
- Isotopic Ratio Analysis : Quantify D/H ratios via isotope-ratio mass spectrometry (IRMS) to ensure ≥98% deuteration .
Q. What are the critical stability considerations for this compound in experimental settings?
- Methodological Answer : Deuterated phenols are prone to back-exchange with ambient moisture. Storage under inert gas (e.g., argon) in anhydrous solvents (e.g., deuterated DMSO) at −20°C minimizes H/D exchange. Stability under acidic/basic conditions should be tested via time-resolved NMR to assess degradation kinetics .
Advanced Research Questions
Q. How do isotopic effects of this compound influence kinetic studies in enzymatic or catalytic systems?
- Methodological Answer : Deuterium’s mass difference alters reaction rates (kinetic isotope effects, KIE). To study this:
- Design parallel experiments using non-deuterated and deuterated compounds under identical conditions (pH, temperature).
- Use stopped-flow spectroscopy or time-resolved MS to measure rate constants.
- Analyze KIE values (k_H/k_D) to infer rate-limiting steps (e.g., C-H bond cleavage in catalysis) .
Q. What experimental strategies resolve contradictions in deuterium retention data across different analytical platforms?
- Methodological Answer : Discrepancies between NMR, MS, and IRMS data often arise from instrument sensitivity or sample handling. Mitigation steps:
- Cross-Validation : Compare results from orthogonal methods (e.g., NMR for positional deuteration vs. MS for bulk isotopic purity).
- Controlled Replicates : Perform triplicate analyses under standardized conditions.
- Error Analysis : Calculate measurement uncertainties (e.g., ±0.5% for IRMS) and use statistical tools (e.g., ANOVA) to identify outliers .
Q. How can computational modeling complement experimental data in predicting this compound’s reactivity?
- Methodological Answer : Density functional theory (DFT) simulations predict reaction pathways and isotopic effects. Steps include:
- Optimize molecular geometries using B3LYP/6-311+G(d,p).
- Calculate activation energies for H- vs. D-transfer reactions.
- Validate models against experimental kinetic data using regression analysis .
Data Management & Reproducibility
Q. What are best practices for documenting and sharing spectral data (NMR, MS) of this compound?
- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Deposit Data : Use repositories like Chemotion or RADAR4Chem, including raw files (e.g., JCAMP-DX for NMR) and metadata (synthesis conditions, instrument parameters).
- Metadata Standards : Follow ISA-Tab format for experimental context .
Comparative Analysis
Q. How does this compound’s reactivity differ from non-deuterated analogs in photochemical studies?
- Methodological Answer : Deuterated compounds exhibit red-shifted UV-Vis spectra due to isotopic mass effects. Experimental design:
- Measure absorbance spectra (200–400 nm) for both compounds.
- Compare quantum yields using actinometry under UV irradiation.
- Use time-dependent DFT (TD-DFT) to model electronic transitions .
Ethical & Safety Considerations
Q. What hazard mitigation protocols are essential when handling this compound in oxidative environments?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
